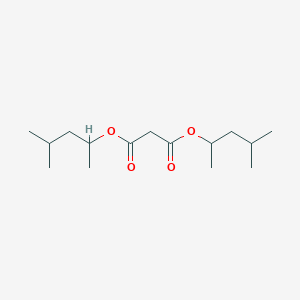

Bis(4-methylpentan-2-yl) propanedioate

Description

Bis(4-methylpentan-2-yl) propanedioate is a diester derivative of malonic acid (propanedioic acid), where both carboxylic acid groups are esterified with 4-methylpentan-2-yl (isoamyl) alcohol. The compound’s structure features branched alkyl chains, which influence its physical and chemical properties, such as solubility and lipophilicity.

Properties

CAS No. |

779326-35-1 |

|---|---|

Molecular Formula |

C15H28O4 |

Molecular Weight |

272.38 g/mol |

IUPAC Name |

bis(4-methylpentan-2-yl) propanedioate |

InChI |

InChI=1S/C15H28O4/c1-10(2)7-12(5)18-14(16)9-15(17)19-13(6)8-11(3)4/h10-13H,7-9H2,1-6H3 |

InChI Key |

PJQUZCUGAQDHHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)OC(=O)CC(=O)OC(C)CC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Propanedioate Esters

Structural and Functional Analysis

a) Bis(1-methylethyl) 1,3-Dithiolan-2-ylidene Propanedioate (Isoprothiolane)

- Structure : Features isopropyl (1-methylethyl) groups and a dithiolane ring fused to the propanedioate backbone.

- Molecular Formula : Estimated as C₉H₁₄O₄S₂ (hypothetical calculation).

- Applications : Widely used as a systemic fungicide in agriculture due to its bioactivity against rice blast fungus .

- Key Properties :

- The dithiolane ring enhances bioavailability and antifungal activity.

- Lower lipophilicity compared to the isoamyl derivative due to smaller alkyl substituents.

b) Dimethyl 2-(Tridecafluorooctyl) Propanedioate

- Structure : Contains a fluorinated alkyl chain (C₈F₁₃) attached to the malonate core, with methyl ester groups.

- Molecular Formula : Estimated as C₁₄H₁₀F₁₃O₄.

- Applications : Likely employed in surfactants, coatings, or fluoropolymer production due to its hydrophobic and chemically inert fluorinated chain .

- Key Properties: Exceptional thermal stability and resistance to degradation. Higher molecular weight (~528 g/mol) compared to non-fluorinated analogs.

c) Bis(4-methylpentan-2-yl) Propanedioate

- Structure : Branched isoamyl (C₅H₁₁) ester groups.

- Molecular Formula : C₁₃H₂₂O₄ (calculated).

- Molecular Weight : ~242 g/mol.

- Hypothetical Applications: Potential use as a solvent or plasticizer, leveraging its branched structure for improved solubility in non-polar matrices.

- Key Properties :

- Higher lipophilicity than isoprothiolane, favoring membrane permeability.

- Less chemically stable than fluorinated analogs due to the absence of fluorine.

Comparative Data Table

Research and Industrial Relevance

- Isoprothiolane : Its efficacy as a fungicide is well-documented, with studies highlighting its systemic action in plant tissues .

- Fluorinated Propanedioate : Fluorination significantly alters solubility and stability, making it valuable in high-performance materials .

- This compound : While direct studies are lacking, its structural similarity to plasticizers like bis(2-ethylhexyl) phthalate suggests analogous roles in polymer modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.